molecular formula C22H32N4O2 B5640102 2-(pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

2-(pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5640102
M. Wt: 384.5 g/mol
InChI Key: DORGSGGIXUHRIG-UHFFFAOYSA-N
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Description

The compound in focus belongs to a class of substances that exhibit significant synthetic and structural interest due to their complex molecular architecture. It involves a spiro configuration, integrating diazaspiro[5.5]undecane frameworks, which are pivotal in medicinal chemistry for their potential biological activities.

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the target compound, showcases the efficiency of intramolecular spirocyclization processes. These reactions often involve the activation of pyridine rings followed by the addition of nucleophiles under specific conditions to achieve the desired spiro architecture (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Structural characterization of similar compounds is achieved through techniques like single-crystal X-ray diffraction. Such analyses reveal intricate details about molecular conformation, demonstrating the compound's arrangement and the presence of supramolecular interactions, which are critical for understanding its properties (T. Zhu, 2011).

Chemical Reactions and Properties

The reactivity of diazaspiro[5.5]undecane frameworks with various electrophiles has been explored, revealing their versatility in forming spirocyclic adducts or derivatives through targeted functionalization. This adaptability underscores the compound's significance in synthetic chemistry for generating pharmacologically relevant structures (Cordes et al., 2013).

properties

IUPAC Name

2-(pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c1-18(24-11-2-3-12-24)21(28)25-13-8-22(9-14-25)7-6-20(27)26(17-22)16-19-5-4-10-23-15-19/h4-5,10,15,18H,2-3,6-9,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORGSGGIXUHRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CCC(=O)N(C2)CC3=CN=CC=C3)CC1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one

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